Technical Guide: Synthesis of [(4-Ethoxyphenyl)thio]acetic Acid
Technical Guide: Synthesis of [(4-Ethoxyphenyl)thio]acetic Acid
[1]
CAS Number: 51094-45-2 Formula: C₁₀H₁₂O₃S Molecular Weight: 212.27 g/mol IUPAC Name: 2-[(4-Ethoxyphenyl)sulfanyl]acetic acid
Executive Summary & Scientific Context
[(4-Ethoxyphenyl)thio]acetic acid is a specialized organosulfur intermediate used primarily in the development of pharmaceutical agents (specifically PPAR agonists and metabolic regulators) and agrochemicals (HPPD inhibitors).[1] Its structure features a lipophilic 4-ethoxyphenyl tail linked via a sulfur atom to a hydrophilic acetic acid head. This amphiphilic nature makes it a critical building block for introducing thioether linkages that modulate biological half-life and receptor binding affinity.
This guide details the two most authoritative synthesis pathways:
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Direct S-Alkylation (Nucleophilic Substitution): The industry-standard route using 4-ethoxybenzenethiol.
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Diazo-Xanthate Transformation: An alternative route starting from 4-phenetidine, used when the thiol precursor is unavailable.
Retrosynthetic Analysis
To design the most efficient synthesis, we deconstruct the target molecule at the C-S bond. The retrosynthesis reveals two viable disconnection strategies.
Figure 1: Retrosynthetic disconnection showing the primary S-alkylation pathway and the aniline-derived alternative.[2]
Primary Pathway: Direct S-Alkylation
Mechanism: Nucleophilic Substitution (
This protocol relies on the high nucleophilicity of the thiolate anion generated in situ. The reaction is chemoselective for the sulfur atom over the oxygen of the ethoxy group due to the higher polarizability of sulfur (HSAB theory).
Reagents & Materials
| Reagent | Equiv.[3][4] | Role |
| 4-Ethoxybenzenethiol | 1.0 | Nucleophile |
| Chloroacetic Acid | 1.1 | Electrophile |
| Sodium Hydroxide (NaOH) | 2.5 | Base (generates thiolate & carboxylate) |
| Water/Ethanol (1:1) | Solvent | Reaction Medium |
| Hydrochloric Acid (HCl) | Excess | Protonation/Precipitation |
Step-by-Step Protocol
1. Thiolate Formation
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In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (2.5 equiv) in water (50 mL).
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Add 4-ethoxybenzenethiol (1.0 equiv) slowly.
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Observation: The solution will turn slightly yellow as the thiolate anion forms. Stir for 15 minutes at room temperature to ensure complete deprotonation.
2. Alkylation
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Prepare a solution of chloroacetic acid (1.1 equiv) in water (20 mL) neutralized with a small amount of sodium carbonate (to prevent immediate quenching of the thiolate by the acid proton). Alternatively, add the solid chloroacetic acid slowly if the reaction pH is monitored.
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Add the chloroacetate solution dropwise to the thiolate mixture over 30 minutes.
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Reaction Control: Heat the mixture to reflux (approx. 80-90°C) for 2–3 hours.
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Monitoring: Monitor consumption of the thiol via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
3. Workup & Isolation
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Cool the reaction mixture to room temperature.
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Wash the aqueous alkaline solution with Diethyl Ether (2 x 50 mL) to remove any unreacted thiol or disulfide byproducts (which are not soluble in base).
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Acidify the aqueous layer carefully with concentrated HCl to pH ~2.
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Precipitation: The product, [(4-ethoxyphenyl)thio]acetic acid, will precipitate as a white to off-white solid.
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Filter the solid under vacuum and wash with cold water.
4. Purification
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Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1) . Allow to cool slowly to 4°C.
-
Filter the purified crystals and dry in a vacuum oven at 45°C overnight.
Alternative Pathway: From 4-Phenetidine
Context: Use this route if 4-ethoxybenzenethiol is expensive or unavailable. It utilizes the Leuckart thiophenol synthesis variation.
Workflow Diagram
Figure 2: The diazotization-xanthate route converts the aniline amine group into the required thiol.[3]
Protocol Summary
-
Diazotization: React 4-phenetidine with
and at 0–5°C to form the diazonium salt. -
Xanthate Formation: Add the diazonium solution to a solution of Potassium Ethyl Xanthate at 40–50°C. Caution: Nitrogen gas evolution.
-
Hydrolysis: Reflux the resulting xanthate ester with KOH pellets in ethanol for 4 hours to yield the thiolate.
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Alkylation: Proceed directly with Chloroacetic acid as described in the Primary Pathway (Step 2).
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained.
| Technique | Parameter | Expected Signal/Value | Assignment |
| Physical | Appearance | White crystalline solid | - |
| Physical | Melting Point | 86–92°C | (Range varies slightly by crystal habit) |
| 1H NMR | Triplet (3H, | ||
| 1H NMR | Singlet (2H) | ||
| 1H NMR | Quartet (2H, | ||
| 1H NMR | Doublet (2H, | Ar-H (ortho to ethoxy) | |
| 1H NMR | Doublet (2H, | Ar-H (ortho to sulfur) | |
| 1H NMR | Broad Singlet (1H) | ||
| IR | 1700–1725 | C=O[2][1][3][4][5][6][7] Stretch (Carboxylic Acid) | |
| IR | 2500–3000 | O-H Stretch (Broad, Acid) |
Safety & Handling
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Thiol Stench: 4-Ethoxybenzenethiol has a potent, disagreeable odor. All reactions involving the free thiol must be performed in a fume hood .
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Skin Contact: Chloroacetic acid is highly corrosive and toxic by skin absorption. Wear double nitrile gloves.
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Waste Disposal: Aqueous waste containing sulfides/thiols should be treated with bleach (sodium hypochlorite) to oxidize sulfur species before disposal.
References
-
Santa Cruz Biotechnology. [(4-ethoxyphenyl)thio]acetic acid (CAS 51094-45-2) Product Data.[2][5] Retrieved from
-
National Institutes of Health (PubChem). Compound Summary for 4-Ethoxyphenylacetic acid (Analogous Structure Data). Retrieved from
-
Organic Chemistry Portal. Synthesis of Thioethers and Thioesters. (General methodology for thiol alkylation). Retrieved from
-
Thermo Scientific Chemicals. 4-Ethoxyphenylacetic acid Physical Properties. Retrieved from
-
Ghaempanah, A. et al. Reaction between Thiouracil derivatives and Chloroacetic acid: A theoretical study. Int. J. New.[8] Chem., 2019, 6 (3), 178-189.[8] (Mechanistic insight into S-alkylation with chloroacetic acid). Retrieved from
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 3. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. [(4-ethoxyphenyl)thio]acetic acid | CAS 51094-45-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. (3-Ethoxyphenyl)aceticacid | C10H11O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
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